2,3,4,5-Tetrafluoro-6-(trifluoromethyl)benzoyl fluoride
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Overview
Description
2,3,4,5-Tetrafluoro-6-(trifluoromethyl)benzoyl fluoride is an organofluorine compound characterized by the presence of multiple fluorine atoms attached to a benzoyl fluoride structure. This compound is notable for its high reactivity and unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5-Tetrafluoro-6-(trifluoromethyl)benzoyl fluoride typically involves the fluorination of benzoyl fluoride derivatives. One common method includes the reaction of octafluorotoluene with appropriate reagents to introduce the trifluoromethyl group and additional fluorine atoms . The reaction conditions often require the use of strong fluorinating agents and controlled temperatures to ensure the desired substitution pattern.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The production process must also include safety measures to manage the potential hazards associated with fluorine chemistry.
Chemical Reactions Analysis
Types of Reactions: 2,3,4,5-Tetrafluoro-6-(trifluoromethyl)benzoyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the fluorine atoms.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alkoxides.
Oxidizing Agents: Strong oxidizing agents such as potassium permanganate may be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride can be employed for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a fluorinated amide derivative.
Scientific Research Applications
2,3,4,5-Tetrafluoro-6-(trifluoromethyl)benzoyl fluoride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic molecules.
Biology: The compound can be utilized in the development of fluorinated pharmaceuticals and agrochemicals.
Medicine: Research into fluorinated compounds often explores their potential as enzyme inhibitors or imaging agents.
Mechanism of Action
The mechanism by which 2,3,4,5-Tetrafluoro-6-(trifluoromethyl)benzoyl fluoride exerts its effects involves its high reactivity due to the presence of multiple electron-withdrawing fluorine atoms. These fluorine atoms increase the compound’s electrophilicity, making it more susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or polymerization in industrial processes.
Comparison with Similar Compounds
- 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide
- 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol
- 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)aniline
Uniqueness: 2,3,4,5-Tetrafluoro-6-(trifluoromethyl)benzoyl fluoride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other fluorinated benzoyl derivatives. The presence of both tetrafluoro and trifluoromethyl groups enhances its electrophilicity and stability, making it particularly useful in applications requiring high reactivity and selectivity .
Properties
IUPAC Name |
2,3,4,5-tetrafluoro-6-(trifluoromethyl)benzoyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8F8O/c9-3-1(7(13)17)2(8(14,15)16)4(10)6(12)5(3)11 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAMNTOWFZZVYDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)C(F)(F)F)C(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8F8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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